
Tricetin
説明
Historical Context and Discovery
Tricetin was first identified in 1931 as a hydrolysis product of tricin, a methylated flavone isolated from Triticum dicoccum (emmer wheat). Its name derives from its structural relationship to tricin. For decades, this compound was considered rare in nature, with early studies primarily associating it with monocots like grasses and palms. Advances in analytical techniques, such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC), later revealed its presence in diverse plant families, including Myrtaceae (Eucalyptus spp.) and Boraginaceae (Nonea pulla).
Classification within the Flavonoid Family
This compound belongs to the flavone subclass of flavonoids, characterized by a 15-carbon skeleton (C6–C3–C6) with a ketone group at position 4 and unsaturation between C2 and C3 (Table 1). Its structure includes hydroxyl groups at positions 5, 7, 3', 4', and 5', making it a pentahydroxyflavone.
Table 1: Classification of this compound Within Flavonoids
Property | Description |
---|---|
Parent class | Flavonoids |
Subclass | Flavones |
Skeleton | 2-phenylchromen-4-one |
Functional groups | 5,7,3',4',5'-pentahydroxy |
Molecular formula | C₁₅H₁₀O₇ |
Molecular weight | 302.24 g/mol |
Chemical Identity and Basic Properties
This compound’s chemical identity is defined by its IUPAC name: 5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-4H-chromen-4-one . Key properties include:
- Molecular formula : C₁₅H₁₀O₇
- Molar mass : 302.24 g/mol
- Structural features : A chromone core (benzopyran-4-one) with hydroxyl groups at positions 5, 7, 3', 4', and 5' (Figure 1).
Figure 1: Structure of this compound
OH
│
O───────┐
│
HO─C═C─O─C─C6H5(OH)3
Its solubility is limited in water but higher in polar organic solvents like methanol. Spectroscopic data (UV-Vis, NMR) confirm absorption maxima near 270 nm and 340 nm, typical of flavones.
Significance in Plant Biochemistry
This compound plays critical roles in plant defense and adaptation:
- UV Protection : Its hydroxyl groups scavenge reactive oxygen species (ROS), mitigating oxidative stress from UV radiation.
- Pollen Development : In Eucalyptus globulus, this compound aglycones in pollen walls enhance structural integrity and UV resistance.
- Enzyme Regulation : this compound inhibits poly(ADP-ribose) polymerase-1 (PARP1), a DNA repair enzyme, modulating stress responses.
- Biosynthesis : Synthesized via the phenylpropanoid pathway, this compound derivatives arise from sequential hydroxylation and methylation of apigenin (Figure 2).
Figure 2: Biosynthetic Pathway of this compound Derivatives
- Apigenin → Hydroxylation → This compound → Methylation → Tricin
- Enzymes involved: Cytochrome P450 (CYP93G1), O-methyltransferases.
特性
IUPAC Name |
5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O7/c16-7-3-8(17)14-9(18)5-12(22-13(14)4-7)6-1-10(19)15(21)11(20)2-6/h1-5,16-17,19-21H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARSRJFRKVXALTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)O)C2=CC(=O)C3=C(C=C(C=C3O2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60199964 | |
Record name | Tricetin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60199964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Tricetin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029620 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
520-31-0 | |
Record name | Tricetin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=520-31-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tricetin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000520310 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tricetin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08230 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Tricetin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60199964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 520-31-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRICETIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5627PY99ZO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Tricetin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029620 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
330 °C | |
Record name | Tricetin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029620 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
準備方法
Reaction Mechanism and Process Design
The continuous countercurrent method, described in US Patent 4,381,407, involves reacting glycerol with acetic acid and acetic anhydride in a multi-stage reactor system. Liquid glycerol is introduced into a vertical column where it descends against a rising stream of superheated acetic acid vapor (100°–250°C, 0.2–30 bar). The column is segmented into individual reaction zones equipped with bubble-cap trays to maximize vapor-liquid contact.
Key parameters:
-
OH number control : The reaction mixture’s hydroxyl value is maintained below 600 to ensure progressive acetylation.
-
Residence time : ≥1 hour for complete conversion to triacetin.
-
Catalyst system : p-Toluenesulfonic acid (0.01–0.5 wt% relative to glycerol) accelerates esterification without vapor-phase carryover.
Acetic Anhydride Quenching Stage
In the lower reactor section, acetic anhydride (0.1–1.5 mol/mol glycerol) is injected to:
Continuous-Flow Synthesis Using Isopropenyl Acetate
Microreactor-Based Transesterification
A 2023 ACS Sustainable Chemistry & Engineering study demonstrated a solvent-free method using isopropenyl acetate (iPAc) in a capillary microreactor:
Parameter | Optimal Value | Effect on Yield |
---|---|---|
Temperature | 240°C | 94% triacetin |
Pressure | 10 bar | Reduced byproducts |
iPAc/Glycerol ratio | 5:1 | Maximizes TON |
Flow rate | 2 mL/min | 62.4 mmol/h/mL |
This method eliminates water formation, shifting equilibrium toward triacetin. The absence of solvents reduces PMI (Process Mass Intensity) to 5.9 g/g versus 112 g/g in batch processes.
Catalytic Acetalization-Esterification Tandem Reaction
Amberlyst-15 catalyzes a tandem pathway at 30°C:
The continuous-flow system achieves 83% selectivity for acetal acetates at 0.6 mL/min flow rate, demonstrating 9.3× higher productivity than batch reactors.
Pressurized Batch Acetylation with Heterogeneous Catalysts
Zinc Acetate-Mediated Process
Chinese Patent CN103,936,587 discloses a batch method using Zn(OAc)₂ at 120°C:
Reaction Profile
-
Glycerol conversion: 98.7% in 4 hours
-
Triacetin purity: 99.2% after vacuum distillation
-
Catalyst recyclability: 12 cycles without activity loss
Sulfonic Acid-Functionalized Ionic Liquids
Comparative studies show:
Catalyst | TOF (h⁻¹) | Energy Use (kWh/kg) |
---|---|---|
H₂SO₄ | 18.2 | 4.7 |
[BSO₃HMIm][HSO4] | 27.9 | 3.1 |
Zn(OAc)₂ | 12.4 | 5.9 |
Ionic liquids enhance reaction rates through dual acid-site activation but require rigorous water removal.
Distillation and Purification Strategies
Fractional Distillation Under Reduced Pressure
Crude triacetin mixtures are separated via:
Molecular Sieve Dehydration
3Å sieves reduce water content from 5.2% to <0.01%, enabling:
Environmental and Economic Considerations
化学反応の分析
反応の種類: トリセチンは、酸化、還元、置換などのさまざまな化学反応を起こします。 反応媒体に応じて、プロ酸化活性と抗酸化活性を示します .
一般的な試薬と条件:
酸化: トリセチンは、過酸化水素や過マンガン酸カリウムなどの試薬を使用して酸化することができます。
還元: 還元反応は、水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムを使用して行うことができます。
置換: 置換反応は、通常、臭素や硝酸などの試薬を使用してハロゲン化またはニトロ化を伴います。
生成される主な生成物: これらの反応から生成される主な生成物には、トリセチンのさまざまなヒドロキシル化およびメトキシル化誘導体があり、異なる生物活性を示します .
4. 科学研究アプリケーション
トリセチンは、幅広い科学研究アプリケーションを持っています。
科学的研究の応用
Anticancer Applications
Tricetin has been extensively studied for its anticancer properties across various cancer types. Research indicates that it inhibits cancer cell proliferation, induces apoptosis, and modulates critical signaling pathways.
Cancer Types Studied
- Breast Cancer : Inhibition of MCF-7 cell proliferation and induction of apoptosis have been documented .
- Osteosarcoma : this compound exhibits protective effects against human osteosarcoma cells by modulating inflammatory responses and apoptosis .
- Lung Cancer : Studies indicate that this compound can reverse benzo(a)pyrene-induced bone resorption activity in lung cancer models .
- Glioblastoma Multiforme and Non-Small Cell Lung Cancer : this compound shows promise against these aggressive cancer types due to its ability to inhibit cell growth and induce apoptosis .
Anti-Inflammatory Properties
This compound is recognized for its anti-inflammatory effects, which may contribute to its therapeutic potential in various diseases.
Mechanisms
- Cytokine Modulation : this compound reduces the production of inflammatory cytokines such as prostaglandin E2 and nitric oxide in chondrocytes, suggesting its role in managing inflammatory conditions .
- MAPK Pathway Suppression : The compound inhibits the MAPK signaling pathway, further supporting its anti-inflammatory effects .
Clinical Implications
The anti-inflammatory properties of this compound could be beneficial in treating chronic inflammatory diseases such as arthritis and other autoimmune disorders.
Neuroprotective Effects
Emerging research suggests that this compound may have neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases.
Mechanisms
This compound's antioxidant properties allow it to scavenge free radicals, which may protect neuronal cells from oxidative stress-related damage .
Potential Applications
Given its neuroprotective effects, this compound could be explored as a therapeutic agent for conditions like Alzheimer's disease and Parkinson's disease.
Antioxidant Activity
This compound demonstrates significant antioxidant activity, which is crucial for combating oxidative stress linked to various chronic diseases.
Free Radical Scavenging
Research indicates that this compound can effectively scavenge free radicals both in vitro and in vivo, contributing to its overall health benefits .
Summary of Applications
作用機序
トリセチンは、さまざまな分子標的および経路を通じてその効果を発揮します。
抗酸化活性: トリセチンはフリーラジカルを捕捉し、酸化ストレス誘導によるDNA損傷を阻害します.
抗炎症活性: DNA損傷センサー酵素ポリ(ADP-リボース)ポリメラーゼ-1(PARP1)を阻害し、炎症性遺伝子の発現を抑制します.
抗がん活性: トリセチンは、細胞周期の進行を阻害し、Akt / GSK-3β経路などのシグナル伝達経路を調節することによって、癌細胞のアポトーシスを誘導します.
6. 類似の化合物との比較
トリセチンは、ミリスチンやトリシンなどの他のフラボノイドと比較されることがよくあります。
類似の化合物:
- ミリスチン
- トリシン
- ケルセチン
- ケンフェロール
トリセチンのユニークな化学構造と多様な生物活性は、さまざまな科学的および産業的アプリケーションにとって貴重な化合物となっています。
類似化合物との比較
- Myricetin
- Tricin
- Quercetin
- Kaempferol
Tricetin’s unique chemical structure and diverse biological activities make it a valuable compound for various scientific and industrial applications.
生物活性
Tricetin, a flavonoid belonging to the flavone subclass, has garnered attention for its diverse biological activities, particularly in the context of cancer and inflammation. This article synthesizes current research findings on the biological activity of this compound, focusing on its anticancer properties, anti-inflammatory effects, and underlying molecular mechanisms.
Chemical Structure and Properties
This compound (3,3',4',5,7-pentahydroxyflavone) is a naturally occurring flavonoid found in various plants. Its chemical structure contributes to its biological activities, primarily due to the presence of multiple hydroxyl groups that enhance its antioxidant capacity.
This compound exhibits significant anticancer properties across various cancer types, including leukemia and solid tumors. The following mechanisms have been identified:
- Induction of Apoptosis : this compound has been shown to induce apoptosis in human leukemic HL-60 cells through caspase-dependent pathways. It activates caspases-8, -9, and -3, leading to morphological changes typical of apoptosis such as chromatin condensation and phosphatidylserine externalization .
- Inhibition of Cell Proliferation : In a study involving acute myeloid leukemia (AML) cell lines (HL-60, THP-1, U937, MV4-11), this compound inhibited cell viability in a concentration-dependent manner. HL-60 cells were particularly sensitive to this compound treatment .
- Reactive Oxygen Species (ROS) Production : this compound treatment resulted in increased ROS levels in HL-60 cells, triggering apoptosis via JNK-mediated signaling pathways .
Case Studies
- Leukemic Cell Lines : Research demonstrated that this compound effectively suppressed the growth of various AML cell lines. The study highlighted that combining this compound with an ERK inhibitor could enhance therapeutic efficacy compared to this compound alone .
- Chondroprotective Effects : In rat chondrocytes exposed to IL-1β, this compound exhibited protective effects by reducing the expression of matrix metalloproteinases (MMPs) and inflammatory mediators like prostaglandin E2 (PGE2). This suggests its potential role in treating osteoarthritis through anti-inflammatory and anti-catabolic mechanisms .
Anti-inflammatory Activity
This compound's anti-inflammatory properties have been documented in several studies:
- Reduction of Inflammatory Markers : this compound significantly decreased the production of nitric oxide (NO) and PGE2 in IL-1β-induced chondrocytes by modulating inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) gene expression .
- Chondroprotective Mechanism : The compound's ability to inhibit MMPs and inflammatory cytokines positions it as a potential therapeutic agent for inflammatory joint diseases .
Antioxidant Activity
This compound demonstrates strong antioxidant activity, which contributes to its protective effects against oxidative stress-related damage in cells. Studies indicate that it can scavenge free radicals effectively, thereby reducing oxidative damage in various biological systems .
Summary of Biological Activities
The following table summarizes the key biological activities of this compound based on recent research findings:
Q & A
Basic: What are the primary natural sources of tricetin, and how does its biosynthesis occur in plants?
This compound is a hydroxylated flavone predominantly found in Myrtaceae pollen (e.g., Eucalyptus), Ginkgo biloba leaves, and Murraya exotica . Its biosynthesis in plants involves the flavonoid pathway, starting with phenylalanine and progressing through chalcone synthase (CHS) and flavone synthase (FNS) enzymes. Recent studies highlight species-specific modifications, such as hydroxylation at the 3',4',5' positions, which differentiate this compound from structurally similar flavonoids like myricetin .
Methodological Insight : To identify this compound in plant extracts, combine HPLC-MS with UV-Vis spectroscopy (λ~270 nm for flavones) and compare retention times/spectra against authenticated standards .
Basic: What are the key chemical characteristics of this compound that influence its bioavailability and bioactivity?
This compound’s pentahydroxy structure (C15H10O7, MW 302.24) confers high polarity, limiting its passive diffusion across lipid membranes . The catechol moiety (3',4'-dihydroxy groups) enhances antioxidant capacity via hydrogen donation, while the 5'-hydroxy group stabilizes interactions with Keap1-Nrf2 binding pockets . Poor bioavailability (<10% in rodent models) necessitates formulation strategies like nanoencapsulation or glycosylation to improve solubility .
Methodological Insight : Use Caco-2 cell monolayers to assess intestinal permeability and LC-MS/MS to quantify this compound metabolites (e.g., sulfated or glucuronidated forms) in plasma .
Basic: How does this compound exert antioxidant effects at the molecular level?
This compound competitively inhibits Keap1-Nrf2 protein-protein interactions (KD ~0.8 µM), enabling Nrf2 translocation to the nucleus. This activates antioxidant response elements (ARE), upregulating HO-1, SOD, and catalase . In SH-SY5Y neuronal cells, this compound (20–80 µM) reduces ROS by 40–60% via mitochondrial membrane stabilization, measured via JC-1 staining and flow cytometry .
Methodological Insight : Employ co-immunoprecipitation (Co-IP) to validate Keap1-Nrf2 disruption and qPCR/Western blotting to quantify downstream antioxidant enzymes .
Advanced: What experimental models are most appropriate for studying this compound’s neuroprotective effects in Parkinson’s disease (PD)?
In vitro: 6-OHDA-induced SH-SY5Y cells with this compound pretreatment (4 hrs, 20–80 µM) to assess viability (MTT assay) and apoptosis (caspase-3/9 activity) .
In vivo: C. elegans PD models (e.g., UA44 strain) to evaluate dopamine neuron survival via GFP fluorescence and α-synuclein aggregation via Thioflavin T staining .
Critical Consideration : Ensure 6-OHDA concentrations (e.g., 200 µM) do not exceed 50% basal cytotoxicity in controls. Use Nrf2-knockout models to confirm pathway specificity .
Advanced: How can surface plasmon resonance (SPR) and reverse molecular docking identify this compound’s protein targets in cancer research?
SPR with 3D photo-crosslinked this compound chips captures binding partners in HepG2 lysates. Identified targets (e.g., VDR, PIM1) are validated via HPLC-MS/MS and Gene Ontology enrichment . Reverse docking (AutoDock Vina) screens this compound against PDB structures, prioritizing high-affinity targets (e.g., CYP1B1, ΔG = -9.2 kcal/mol) .
Methodological Insight : Optimize SPR flow rates (5–10 µL/min) to minimize nonspecific binding. Use SYBYL-X for docking refinement with flexible side chains .
Advanced: How do discrepancies between in vitro and in vivo pharmacokinetic profiles impact this compound’s therapeutic potential?
In vitro studies require high this compound concentrations (20–80 µM) for efficacy, but in vivo models show rapid clearance (t1/2 ~2.5 hrs) due to Phase II metabolism . For example, oral administration in rats yields <5% bioavailability, necessitating IV delivery or prodrug strategies.
Resolution : Use deuterated this compound analogs to track metabolites via UPLC-QTOF-MS and correlate exposure with pharmacodynamic markers (e.g., Nrf2 nuclear translocation) .
Advanced: What strategies resolve contradictions in this compound’s mechanisms (e.g., Nrf2 activation vs. kinase inhibition)?
Contradictions arise from model-dependent effects. In PD, this compound inhibits JNK/p38 phosphorylation (IC50 ~40 µM) via Nrf2 , while in nasopharyngeal carcinoma, it suppresses Akt/GSK-3β (IC50 ~25 µM) independent of Nrf2 .
Methodological Insight : Perform siRNA-mediated Nrf2 knockdown in cancer models to isolate pathway-specific effects. Use phospho-kinase arrays (e.g., Proteome Profiler) to map signaling crosstalk .
Advanced: What analytical techniques are recommended for quantifying this compound in complex matrices?
- HPLC-MS/MS : Electrospray ionization (ESI-) with MRM transitions m/z 301→151/107 for this compound .
- Microdialysis : Coupled with LC-MS to measure free this compound in brain interstitial fluid (LOQ: 0.1 ng/mL) .
- Synchrotron-radiation FTIR : Maps this compound distribution in plant tissues at 1600–1700 cm⁻¹ (C=O stretching) .
Validation : Spike recovery (85–115%) and matrix-matched calibration in biological samples (serum, liver homogenates) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。